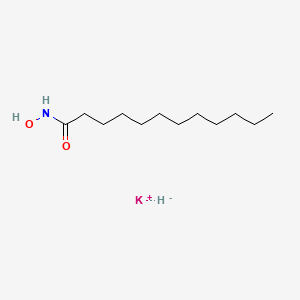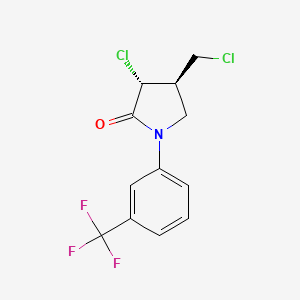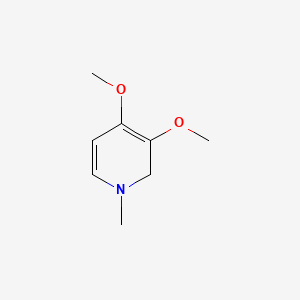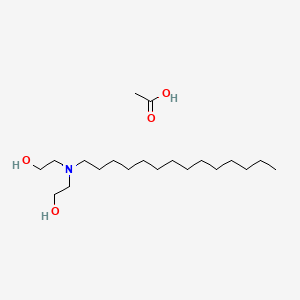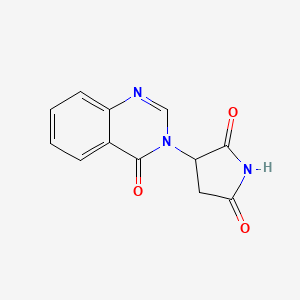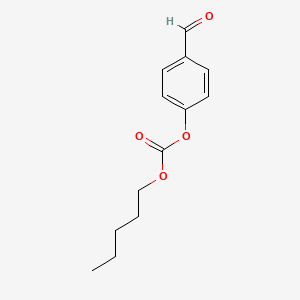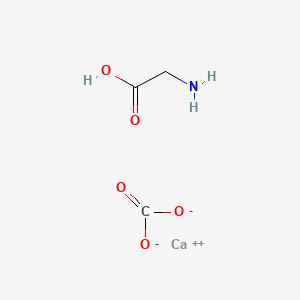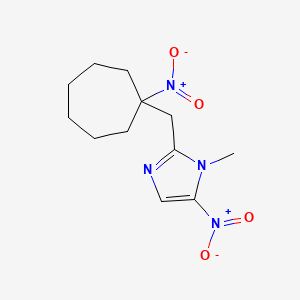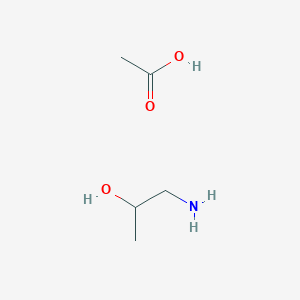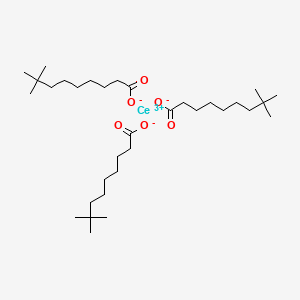
Cerium(3+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) neoundecanoate is a chemical compound with the molecular formula C33H63CeO6. It is a cerium-based compound where cerium is in the +3 oxidation state. Cerium is a rare earth element, and its compounds are known for their unique chemical and physical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(3+) neoundecanoate can be synthesized through various methods. One common method involves the reaction of cerium(III) chloride with neoundecanoic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cerium salts are reacted with neoundecanoic acid. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Cerium(3+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under suitable conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cerium(4+) compounds, while substitution reactions can produce a variety of cerium complexes with different ligands .
Scientific Research Applications
Cerium(3+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Research is ongoing into the use of cerium compounds in drug delivery systems and as therapeutic agents for diseases involving oxidative stress.
Mechanism of Action
The mechanism by which cerium(3+) neoundecanoate exerts its effects is primarily through its redox activity. Cerium can cycle between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling enables cerium compounds to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparison with Similar Compounds
Cerium(3+) neoundecanoate can be compared with other cerium compounds, such as cerium(3+) acetate and cerium(3+) nitrate. While all these compounds share the ability to undergo redox cycling, this compound is unique due to its specific ligand structure, which can influence its solubility, stability, and reactivity. Similar compounds include:
Cerium(3+) acetate: Used in similar applications but with different solubility and reactivity profiles.
Cerium(3+) nitrate: Commonly used in analytical chemistry and as a precursor for other cerium compounds.
Properties
CAS No. |
93920-13-9 |
|---|---|
Molecular Formula |
C33H63CeO6 |
Molecular Weight |
696.0 g/mol |
IUPAC Name |
cerium(3+);8,8-dimethylnonanoate |
InChI |
InChI=1S/3C11H22O2.Ce/c3*1-11(2,3)9-7-5-4-6-8-10(12)13;/h3*4-9H2,1-3H3,(H,12,13);/q;;;+3/p-3 |
InChI Key |
BEZYQDVFLCXQHB-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


